2-Hydroxy-4-morpholin-4-yl-benzaldehyde

Description

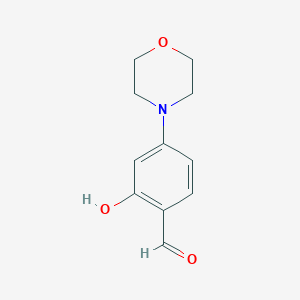

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZQSTNLPIFIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431174 | |

| Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70362-07-1 | |

| Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Determining the Solubility of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in DMSO and Methanol

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of the novel compound 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Moving beyond a simple data sheet, this document outlines the strategic and methodological considerations essential for researchers, scientists, and drug development professionals. It emphasizes the "why" behind experimental choices, ensuring that the protocols described are not merely steps to be followed, but self-validating systems for generating robust and reliable data. We will delve into the physicochemical properties of the compound and solvents, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, and provide a framework for data interpretation and visualization.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, solubility is a foundational physicochemical property that dictates the fate of a potential therapeutic candidate. Poor solubility can create significant hurdles, leading to unreliable results in in vitro assays, diminished oral bioavailability, and increased development costs and timelines.[1][2] Therefore, an early and accurate assessment of a compound's solubility in relevant solvent systems is not just a routine measurement, but a critical decision-making tool.

This guide focuses on 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, a compound of interest for which a deep understanding of its solution behavior is paramount. We will explore its solubility in two key solvents:

-

Dimethyl Sulfoxide (DMSO): The universal solvent in drug discovery.[3] Its ability to dissolve a vast array of both polar and nonpolar compounds makes it indispensable for creating high-concentration stock solutions for high-throughput screening (HTS) and various biological assays.[3][4][5]

-

Methanol (MeOH): A polar protic solvent widely used in organic synthesis, purification, and as a component of mobile phases in analytical chromatography (e.g., HPLC).[6] Understanding solubility in methanol is crucial for downstream processing, purification, and formulation activities.[7][8]

This document will equip the research scientist with the necessary protocols and intellectual framework to confidently assess the solubility of this compound, and by extension, other novel chemical entities.

Compound and Solvent Characterization

A predictive understanding of solubility begins with the fundamental properties of the solute and the solvents.

Physicochemical Properties of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde

While specific, experimentally-derived data for this exact compound is not widely published, we can infer its likely behavior from its structure and data from chemical suppliers.

-

Molecular Formula: C₁₁H₁₃NO₃[9]

-

Molecular Weight: 207.23 g/mol [9]

-

Structure: The molecule contains a benzaldehyde core with a hydroxyl group and a morpholine substituent. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms in the hydroxyl, aldehyde, and morpholine groups, along with the morpholine nitrogen, can act as hydrogen bond acceptors. This combination suggests a degree of polarity. The aromatic ring provides a nonpolar region.

Table 1: Key Physicochemical Information for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [9] |

| Molecular Weight | 207.23 g/mol | [9] |

| Physical Form | Solid | |

| SMILES String | OC1=CC(N2CCOCC2)=CC=C1C=O |

Solvent Properties: A Tale of Two Solvents

The choice of solvent is dictated by its intended application and its interaction with the solute.

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is a powerful and versatile solvent due to its ability to dissolve a wide range of compounds.[4][10] Its high boiling point (189 °C) minimizes evaporation, ensuring concentration accuracy in stock solutions.[3] It is miscible with water and many organic solvents, making it ideal for preparing concentrated stock solutions that are subsequently diluted into aqueous buffers for biological assays.[3][4]

-

Methanol (MeOH): As the simplest alcohol, methanol is a polar protic solvent, meaning it can participate in hydrogen bonding.[6][11] It is miscible with water and most organic solvents.[8] Its polarity makes it effective at dissolving polar compounds and those capable of hydrogen bonding.[7]

Experimental Design: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements, as they answer different experimental questions.[12]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a high-concentration DMSO stock into an aqueous buffer.[12][13] It is a high-throughput method used in early discovery to rank-order compounds and flag potential issues.[1][14] The results reflect a metastable state.[12]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when excess solid compound is allowed to equilibrate with a solvent over an extended period (e.g., 24-72 hours).[2][12][13] It represents the saturation point of the most stable solid form of the compound and is the gold standard for lead optimization and formulation development.[1][12]

The following sections will detail protocols for determining both types of solubility for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.

Detailed Experimental Protocols

These protocols are designed to be robust and adaptable. The core principle is to create a solution, allow it to equilibrate, separate any undissolved solid, and accurately quantify the concentration of the dissolved compound in the supernatant/filtrate.

Protocol 1: Thermodynamic "Shake-Flask" Solubility Determination

This method is the benchmark for determining equilibrium solubility and should be used for generating definitive data for lead compounds.[12]

Objective: To determine the maximum equilibrium concentration of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in pure DMSO and pure methanol at a controlled temperature.

Methodology:

-

Preparation: Accurately weigh approximately 2-5 mg of solid 2-Hydroxy-4-morpholin-4-yl-benzaldehyde into separate 1.5 mL glass vials for each solvent (DMSO and methanol). Ensure an excess of solid material is used.[2]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the respective solvent (HPLC-grade DMSO or methanol) to each vial.

-

Equilibration: Seal the vials tightly. Place them in an incubator shaker or on a vial roller system set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours.[1][2][12] This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully aspirate the supernatant, or for more robust results, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[1][12]

-

Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. This step is critical to avoid artificially high readings.[1][13]

-

Quantification (HPLC-UV):

-

Prepare a set of calibration standards of the compound in the relevant solvent at known concentrations.

-

Analyze the filtered sample and the calibration standards by a validated HPLC-UV method. A reverse-phase C18 column is a common starting point.[13]

-

Construct a calibration curve by plotting the UV absorbance against the known concentrations of the standards.

-

Determine the concentration of the compound in the filtered sample by interpolating its absorbance from the calibration curve. This concentration is the thermodynamic solubility.

-

Diagram 1: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is ideal for early-stage screening where relative solubility ranking is more important than an absolute equilibrium value. It measures the point at which the compound precipitates when diluted from a DMSO stock into a secondary solvent (in this case, we will adapt it for pure methanol).

Objective: To rapidly assess the kinetic solubility of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, for example, 20 mM in 100% DMSO.[1] Ensure the compound is fully dissolved.

-

Plate Setup: In a clear 96-well or 384-well microplate, add a small, precise volume of the DMSO stock solution to multiple wells (e.g., 2 µL).

-

Solvent Addition & Mixing: Using a multichannel pipette or liquid handler, add increasing volumes of methanol to the wells to create a serial dilution. Mix thoroughly.

-

Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, to allow for precipitation to occur.[1][15]

-

Detection (Nephelometry):

Diagram 2: Kinetic Solubility Workflow

Caption: High-Throughput Kinetic Solubility Workflow.

Data Interpretation and Reporting

The final solubility values should be reported in standard units such as milligrams per milliliter (mg/mL) or micromolar (µM).

Table 2: Example Data Summary for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde

| Solvent | Assay Type | Solubility (mg/mL) | Solubility (mM) |

| DMSO | Thermodynamic | [Experimental Value] | [Calculated Value] |

| Methanol | Thermodynamic | [Experimental Value] | [Calculated Value] |

| Methanol | Kinetic (from DMSO stock) | [Experimental Value] | [Calculated Value] |

Causality and Insights:

-

High Solubility in DMSO: It is anticipated that 2-Hydroxy-4-morpholin-4-yl-benzaldehyde will exhibit high solubility in DMSO, likely exceeding the concentrations needed for typical stock solutions (e.g., 10-20 mM). This is due to DMSO's exceptional capacity to act as a solvent for a wide range of organic molecules.[3][5][10]

-

Solubility in Methanol: The solubility in methanol will provide insight into the compound's polarity. Given the presence of hydrogen bond donors and acceptors, moderate to good solubility is expected.[7]

-

Kinetic vs. Thermodynamic Discrepancies: It is common for kinetic solubility values to be higher than thermodynamic ones. This is because the kinetic assay measures the point of precipitation from a supersaturated state, while the thermodynamic assay measures the true equilibrium with the most stable solid form.[12] A large difference between the two may indicate that the compound readily forms supersaturated solutions, which can have implications for formulation.

Conclusion: A Foundation for Informed Drug Development

This guide provides a robust, scientifically-grounded framework for determining the solubility of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in DMSO and methanol. By adhering to these detailed protocols and understanding the principles behind them, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical insight that will inform subsequent stages of the drug discovery and development pipeline, from assay design and lead optimization to formulation and preclinical studies. Accurate solubility data, generated with methodological rigor, forms the bedrock of a successful research program.

References

-

Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation Source: Aure Chemical URL: [Link]

-

Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

-

Title: ADME Solubility Assay Source: BioDuro URL: [Link]

-

Title: Aqueous Kinetic Solubility - ADME@NCATS Source: National Center for Advancing Translational Sciences (NCATS), NIH URL: [Link]

-

Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]

-

Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL: [Link]

-

Title: Dimethyl Sulfoxide (DMSO) in Drug Delivery Source: Laboratory Notes URL: [Link]

-

Title: Organic Solvents in Chemistry and Laboratories Source: Chemistry Notes URL: [Link]

-

Title: In-vitro Thermodynamic Solubility Source: protocols.io URL: [Link]

-

Title: Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Source: ResearchGate URL: [Link]

-

Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: PMC (PubMed Central) URL: [Link]

-

Title: Why Are Methanol Or Ethanol Preferred As Solvents For Extraction? Source: HonestBee URL: [Link]

-

Title: Methanol Source: American Chemical Society URL: [Link]

-

Title: A fully automated kinetic solubility screen in 384-well plate format using nephelometry Source: BMG LABTECH URL: [Link]

-

Title: 2-Hydroxy-4-methylbenzaldehyde Source: Grokipedia URL: [Link]

-

Title: Methanol | Properties, Production, Uses, & Poisoning Source: Britannica URL: [Link]

-

Title: SIDS INITIAL ASSESSMENT PROFILE CAS No. 90-02-8 Chemical Name 2-Hydroxybenzaldehyde Source: OECD SIDS URL: [Link]

-

Title: Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents Source: ResearchGate URL: [Link]

-

Title: DMSO Solubility Assessment for Fragment-Based Screening Source: PMC (PubMed Central) URL: [Link]

-

Title: Solubility Data of DMSO Source: Scribd URL: [Link]

-

Title: Benzaldehyde, 2-chloro-4-hydroxy- Source: Cheméo URL: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]

- 5. researchgate.net [researchgate.net]

- 6. mychemistrybook.com [mychemistrybook.com]

- 7. honestbeeltd.com [honestbeeltd.com]

- 8. acs.org [acs.org]

- 9. 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. laboratorynotes.com [laboratorynotes.com]

- 11. Methanol | Properties, Production, Uses, & Poisoning | Britannica [britannica.com]

- 12. raytor.com [raytor.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. bmglabtech.com [bmglabtech.com]

A Technical Guide to the Synthesis of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde: Pathways, Mechanisms, and Protocols

Abstract

2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a substituted salicylaldehyde derivative of significant interest in medicinal chemistry and materials science, serving as a versatile precursor for the synthesis of more complex molecular architectures.[1][2][3] This technical guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, designed for researchers, chemists, and drug development professionals. We will dissect the synthesis into two core stages: the formation of the key intermediate, 4-morpholinophenol, and its subsequent ortho-formylation. This document emphasizes the causality behind experimental choices, provides detailed, validated protocols, and offers a comparative analysis of competing formylation methodologies, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. All mechanistic claims and protocols are substantiated with citations to authoritative literature.

Chapter 1: Strategic Approach and Retrosynthetic Analysis

The synthesis of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde logically begins with a retrosynthetic disconnection. The target molecule is an ortho-hydroxybenzaldehyde, suggesting that the final step will be the introduction of a formyl (-CHO) group onto a pre-existing phenol. The most strategic bond to disconnect is the C-C bond between the aromatic ring and the aldehyde carbon.

This analysis reveals that the most critical precursor is 4-morpholinophenol . The overall synthetic strategy therefore bifurcates into two primary challenges:

-

The efficient synthesis of the 4-morpholinophenol intermediate.

-

The regioselective ortho-formylation of 4-morpholinophenol to yield the final product.

The following diagram illustrates this primary retrosynthetic disconnection.

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: Synthesis of the Key Precursor: 4-Morpholinophenol

Two robust pathways are commonly employed for the synthesis of 4-morpholinophenol, each with distinct advantages depending on the availability of starting materials and scale.

Pathway A: Synthesis from p-Aminophenol

This pathway represents a direct and efficient method involving the formation of the morpholine ring onto the p-aminophenol backbone. The reaction proceeds via a double N-alkylation using bis(2-chloroethyl) ether, which cyclizes in situ to form the desired product.

Caption: Synthesis of 4-morpholinophenol from p-aminophenol.

Causality of Experimental Choices:

-

Base: A moderately strong base, such as sodium carbonate or potassium carbonate, is required to neutralize the HCl generated during the alkylation, driving the reaction to completion.

-

Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal for solubilizing the reagents and facilitating the SN2 reaction at elevated temperatures.

-

Temperature: Heating is necessary to overcome the activation energy for the C-N bond formation.

Experimental Protocol: Synthesis of 4-Morpholinophenol from p-Aminophenol

-

To a stirred solution of p-aminophenol (10.9 g, 0.1 mol) and anhydrous potassium carbonate (34.5 g, 0.25 mol) in 150 mL of DMF, add bis(2-chloroethyl) ether (14.3 g, 0.1 mol) dropwise at room temperature.

-

Heat the reaction mixture to 100-110 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 4-morpholinophenol.

Pathway B: Multi-step Synthesis from 4-Fluoronitrobenzene

Step 2.1: Nucleophilic Aromatic Substitution (SNAr) The reaction begins with the substitution of fluoride from 4-fluoronitrobenzene with morpholine. The strongly electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer complex intermediate.[4][5]

Step 2.2: Nitro Group Reduction The resulting 4-(4-nitrophenyl)morpholine is then reduced to 4-morpholinoaniline.[6][7] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[8][9] Alternative methods include using metals like iron or tin in acidic media.[10]

Step 2.3: Diazotization and Hydrolysis The final step involves converting the primary amino group of 4-morpholinoaniline into a hydroxyl group. This is achieved via the formation of a diazonium salt using sodium nitrite in an acidic medium, followed by hydrolysis upon heating, which liberates nitrogen gas and installs the hydroxyl group.

Caption: Multi-step synthesis of 4-morpholinophenol.

Chapter 3: Ortho-Formylation of 4-Morpholinophenol

With 4-morpholinophenol in hand, the final step is the introduction of the formyl group. The powerful activating and ortho-directing nature of the hydroxyl group dominates the regioselectivity of this electrophilic aromatic substitution, directing the formylation to the position adjacent to it.[11] Several classic named reactions are suitable for this transformation.

Method 1: The Reimer-Tiemann Reaction

This reaction utilizes chloroform and a strong base to generate dichlorocarbene (:CCl₂) in situ.[12][13] The electron-rich phenoxide ion attacks the highly electrophilic carbene, leading to the ortho-formylated product after hydrolysis.[13][14] While reliable for ortho-formylation, yields can sometimes be moderate.[15]

Caption: Mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: Reimer-Tiemann Formylation

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 4-morpholinophenol (9.0 g, 0.05 mol) in 100 mL of 20% aqueous sodium hydroxide solution.

-

Heat the mixture to 65-70 °C with vigorous stirring.

-

Add chloroform (7.2 g, 0.06 mol) dropwise over 1 hour, maintaining the temperature. The reaction is exothermic.[14]

-

After the addition is complete, continue stirring at 65-70 °C for an additional 2 hours.

-

Cool the reaction mixture and carefully acidify with dilute HCl until the solution is acidic.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.

Method 2: The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or acetic acid.[16][17] The reaction proceeds through a Mannich-type mechanism where an iminium ion, generated from HMTA, acts as the electrophile.[18] This method is known for its strong preference for ortho-formylation and operational simplicity.[18][19]

Caption: Mechanism of the Duff reaction.

Experimental Protocol: Duff Formylation

-

Dissolve 4-morpholinophenol (9.0 g, 0.05 mol) and hexamethylenetetramine (10.5 g, 0.075 mol) in 75 mL of trifluoroacetic acid under a nitrogen atmosphere.

-

Reflux the resulting solution for 5-7 hours. The color will typically change to a deep orange or red.

-

Cool the mixture and pour it into 200 mL of 4 M HCl. Stir for 30 minutes to hydrolyze the intermediate imine.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent and purify the residue by column chromatography to yield the desired product.

Method 3: The Vilsmeier-Haack Reaction

This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like DMF and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[20][21] The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that reacts readily with activated phenols.[20][21]

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

-

In a flask cooled in an ice bath (0-5 °C), add phosphorus oxychloride (8.4 g, 0.055 mol) dropwise to 25 mL of N,N-dimethylformamide (DMF) with stirring. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Add a solution of 4-morpholinophenol (9.0 g, 0.05 mol) in 25 mL of DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat at 60 °C for 3-4 hours.

-

Cool the reaction mixture and pour it onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under vacuum.

-

Purify the resulting solid via column chromatography or recrystallization.

Chapter 4: Comparative Analysis of Formylation Methods

The choice of formylation method depends on factors such as required yield, substrate tolerance, and handling of reagents. The following table provides a comparative summary.

| Feature | Reimer-Tiemann Reaction | Duff Reaction | Vilsmeier-Haack Reaction |

| Formylating Agent | Chloroform (CHCl₃) | Hexamethylenetetramine (HMTA) | DMF / POCl₃ (or SOCl₂) |

| Reaction Medium | Strong aqueous base (e.g., NaOH) | Strong acid (e.g., TFA, Acetic Acid) | Aprotic solvent (e.g., DMF) |

| Key Electrophile | Dichlorocarbene (:CCl₂) | Iminium Cation | Vilsmeier Reagent (Chloroiminium) |

| Typical Yields | Moderate[15] | Moderate to Good[16][19] | Good to Excellent[22][23] |

| Regioselectivity | Strongly ortho-directing[12][14] | Strongly ortho-directing[11][17] | Para to amino groups, Ortho to hydroxyls |

| Advantages | Well-established, inexpensive reagents. | Operationally simple, mild conditions. | High yields, versatile reagent. |

| Disadvantages | Biphasic system can be complex, use of toxic chloroform, moderate yields.[13][15] | Requires strong acid, potential for side products.[11] | Reagents are moisture-sensitive. |

Conclusion

The synthesis of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a well-defined process that hinges on two key transformations: the construction of the 4-morpholinophenol precursor and its subsequent ortho-formylation. For the precursor synthesis, direct alkylation of p-aminophenol offers an efficient route. For the critical formylation step, all three discussed methods—Reimer-Tiemann, Duff, and Vilsmeier-Haack—are viable. The Vilsmeier-Haack reaction often provides the highest yields and is a preferred method in many modern synthetic applications. However, the Duff reaction offers greater operational simplicity and avoids the use of phosphorus oxychloride. The choice of pathway should be guided by the specific constraints and objectives of the research or development program, including scale, purity requirements, and available resources.

References

- BenchChem. (2025). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.

- Wynberg, H. (n.d.). The Reimer–Tiemann Reaction. ResearchGate.

- GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism.

- BenchChem. (2025). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols.

- Lindoy, L. F., et al. (n.d.). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis.

- Grokipedia. (n.d.). Duff reaction.

- Wikipedia. (n.d.). Duff reaction.

- Wikipedia. (n.d.). Reimer–Tiemann reaction.

- Ashenhurst, J. (2026, February 6). Reimer-Tiemann Reaction. Master Organic Chemistry.

- Rocha, J. D., et al. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar.

- Kodak Ltd. (1977). Alkylation of p-aminophenol. Google Patents.

- PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde.

- Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.

- PubMed. (n.d.). Synthesis and bioevaluation of a series of alkyl ethers of p-N,N-bis(2-chloroethyl)aminophenol.

- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.

- JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Bayer Healthcare AG. (n.d.). Method for the production of 4-(4-aminophenyl)-3-morpholinon. Google Patents.

- Redamala, R., et al. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.

- PubMed. (2005, February 15). Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents.

- WO2011131316A1. (n.d.). Process for preparing 4-(4-aminophenyl)morpholin-3-one. Google Patents.

- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.

- PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

- CA2538906C. (n.d.). Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Rajanna, K. C., et al. (2013, December 24). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.

- Sigma-Aldrich. (n.d.). 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.

- ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine.

- Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.

- Sigma-Aldrich. (n.d.). 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.

- Sigma-Aldrich. (n.d.). 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.

- ChemicalBook. (n.d.). 4-Morpholinobenzaldehyde synthesis.

- ResearchGate. (2001, August 24). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins.

- ResearchGate. (2026, February 9). Selective alkylation of aminophenols.

- ResearchGate. (2025, August 6). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins.

- United States Patent Office. (n.d.). N-alkylmorpholine preparation. Google Patents.

- US4571437A. (n.d.). Process for preparing p-aminophenol and alkyl substituted p-aminophenol. Google Patents.

- Indian Patents. (n.d.). 188336: AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE.

- MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- BLD Pharm. (n.d.). 70362-07-1|2-Hydroxy-4-morpholinobenzaldehyde.

- Beilstein Journals. (n.d.). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide.

- PMC. (n.d.). 4-(4-Nitrophenyl)morpholine.

- ChemicalBook. (2025, July 24). 4-Morpholinobenzaldehyde | 1204-86-0.

- ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.

- BOC Sciences. (2026, February 13). The Role of 2-Hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis.

Sources

- 1. 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. vapourtec.com [vapourtec.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon - Google Patents [patents.google.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Duff reaction - Wikipedia [en.wikipedia.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 20. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 21. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 22. jocpr.com [jocpr.com]

- 23. ajrconline.org [ajrconline.org]

Technical Safety & Handling Guide: 2-Hydroxy-4-morpholin-4-yl-benzaldehyde

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde (also known as 4-morpholinosalicylaldehyde). As a Senior Application Scientist, I have structured this document to move beyond a standard MSDS, offering a "best practice" workflow for researchers utilizing this compound in medicinal chemistry and drug discovery.

This compound serves as a critical intermediate, particularly in the synthesis of kinase inhibitors and Schiff base ligands where the morpholine moiety improves pharmacokinetic solubility. Due to its status as a research chemical, its toxicological profile is not fully characterized, necessitating a "universal precaution" approach.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the structural functionality is the first step in safety. This molecule combines three distinct reactive centers: a phenol (acidic, H-bond donor), an aldehyde (electrophilic, oxidation-prone), and a morpholine ring (basic, solubilizing).

Table 1: Substance Identification

| Parameter | Specification |

| Chemical Name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde |

| Synonyms | 4-Morpholinosalicylaldehyde; 2-Hydroxy-4-morpholinobenzaldehyde |

| CAS Number | 70362-07-1 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Physical State | Solid (Powder or Crystalline) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1] |

| SMILES | OC1=CC(N2CCOCC2)=CC=C1C=O |

Structural Insight

The ortho-hydroxyl group relative to the aldehyde allows for strong intramolecular hydrogen bonding. This stabilizes the carbonyl group but also facilitates chelation with metal ions. The para-morpholine group acts as an electron-donating group (EDG), increasing the electron density of the aromatic ring, making it susceptible to electrophilic aromatic substitution and potentially increasing the basicity of the system.

Part 2: Hazard Identification (GHS Classification)

While specific toxicological data (LD50) may be sparse for this specific isomer, Structure-Activity Relationship (SAR) analysis with analogous salicylaldehydes dictates the following classification.

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Category: Irritant (Category 2)

Table 2: Hazard & Precautionary Statements

| Code | Type | Statement | Mechanism/Rationale |

| H315 | Hazard | Causes skin irritation. | Phenolic compounds can denature proteins and irritate the stratum corneum. |

| H319 | Hazard | Causes serious eye irritation. | Aldehydes are reactive electrophiles capable of binding to corneal proteins. |

| H335 | Hazard | May cause respiratory irritation. | Dust inhalation triggers mucosal inflammation. |

| P261 | Prevention | Avoid breathing dust/fume. | Minimizes pulmonary exposure. |

| P280 | Prevention | Wear protective gloves/eye protection. | Standard barrier protection (Nitrile gloves, Safety Goggles). |

| P305+P351 | Response | IF IN EYES: Rinse cautiously with water. | Dilution is the primary first aid mechanism. |

Critical Safety Note: As a research chemical, the chronic toxicity (mutagenicity, teratogenicity) has not been fully investigated. Treat as a potential bioactive agent.

Part 3: Safe Handling & Storage Protocol

This section outlines a self-validating workflow designed to maintain compound integrity while maximizing user safety.

Storage & Stability "Best Practices"

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Aldehydes are prone to autoxidation to carboxylic acids (in this case, 2-hydroxy-4-morpholinobenzoic acid) upon prolonged exposure to air.

-

Temperature: 2-8°C (Refrigerate) . While stable at room temperature for short periods, refrigeration retards oxidation and hydrolysis.

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.

Operational Workflow

The following diagram illustrates the logical flow for handling this compound to prevent cross-contamination and exposure.

Figure 1: Standard Operating Procedure (SOP) workflow for handling 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, emphasizing inert storage and containment.

Engineering Controls & PPE

-

Respiratory: Use a fume hood maintaining a face velocity of 80-100 fpm. If weighing large quantities (>1g) outside a hood, use a NIOSH N95 or P100 respirator.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is generally excellent for solids, but change immediately if dissolved in DCM or Acetone.

-

Static Control: Fine organic powders can be statically charged. Use an antistatic gun or ionizer during weighing to prevent powder scattering.

Part 4: Emergency Response

In the event of exposure, immediate action mitigates long-term damage.

First Aid Protocols

-

Eye Contact: Immediately flush with saline or water for 15 minutes . Lifting upper and lower eyelids is crucial to remove trapped particulate. Seek medical attention.

-

Skin Contact: Brush off loose particles before washing. Wash with soap and water. Do not use alcohol/solvents as they may enhance transdermal absorption.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Cleanup (Solid)

-

Isolate: Evacuate non-essential personnel.

-

PPE: Don goggles, double nitrile gloves, and a lab coat.

-

Containment: Cover the spill with a damp paper towel (to prevent dust formation) or use a HEPA-filtered vacuum.

-

Disposal: Place waste in a sealed container labeled "Hazardous Waste - Solid Toxic."

Part 5: Application Context & Reactivity

For the drug development professional, understanding how this molecule reacts is as important as safety. The 2-hydroxy-benzaldehyde core is a "privileged structure" in medicinal chemistry.

Synthetic Utility

-

Schiff Base Formation: The aldehyde reacts rapidly with primary amines to form imines (Schiff bases). This is the primary route for synthesizing hydrazone-based kinase inhibitors.

-

Metal Chelation: The phenolic -OH and the aldehyde/imine nitrogen form a bidentate pocket, ideal for coordinating Zinc (Zn²⁺) or Copper (Cu²⁺) in metallo-drug synthesis.

-

Knoevenagel Condensation: The aldehyde is active in condensation reactions with active methylene compounds (e.g., malononitrile) to extend the carbon chain.

Reactivity Logic Map

Figure 2: Chemical reactivity profile. Note the oxidation pathway (red) which represents the primary stability hazard, versus the synthetic utility pathways (green/yellow).

References

-

PubChem. (n.d.). Compound Summary: 2-Hydroxy-4-morpholinobenzaldehyde.[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

An In-depth Technical Guide to the Electronic Absorption Spectra of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde

This technical guide provides a comprehensive overview of the synthesis and electronic absorption properties of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, a molecule of interest for researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical experimental protocols.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of organic compounds, finding applications from pharmaceuticals to polymer science. The specific substitution pattern of a benzaldehyde derivative dictates its chemical reactivity and photophysical properties. The title compound, 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, incorporates a hydroxyl group, an aldehyde moiety, and a morpholino substituent on a benzene ring. This unique combination of an electron-donating morpholino group and an electron-withdrawing aldehyde group, ortho to a hydroxyl group, suggests the potential for interesting intramolecular charge transfer (ICT) characteristics and solvatochromic behavior. Understanding the electronic absorption spectra of this molecule is paramount to harnessing its potential in various applications.

The morpholine moiety, a saturated heterocycle, is a common feature in many biologically active compounds, contributing to improved pharmacokinetic properties such as metabolic stability. The 2-hydroxybenzaldehyde scaffold is also a key component in many Schiff bases and other ligands used in coordination chemistry and catalysis. Therefore, a detailed understanding of the electronic properties of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde can provide valuable insights for the design of novel compounds with tailored functionalities.

Synthesis of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical approach to the synthesis of the target molecule is the nucleophilic aromatic substitution of a suitable di-substituted benzene with morpholine. A potential starting material is 2-hydroxy-4-fluorobenzaldehyde. The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. The reaction would proceed as follows:

Caption: Proposed synthesis of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions[1].

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-fluorobenzaldehyde (1.0 eq.), morpholine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Electronic Absorption Spectra: A Theoretical Investigation

In the absence of experimental data, a theoretical approach using Time-Dependent Density Functional Theory (TD-DFT) can provide valuable insights into the electronic absorption spectra of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde. TD-DFT is a robust computational method for predicting the electronic transition energies and oscillator strengths of organic molecules[2][3].

Computational Methodology

A comprehensive theoretical study would involve the following steps:

-

Geometry Optimization: The ground-state geometry of the molecule would be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

TD-DFT Calculations: Using the optimized geometry, single-point TD-DFT calculations would be performed to obtain the vertical excitation energies, oscillator strengths, and corresponding electronic transitions.

-

Solvent Effects: To investigate solvatochromism, the calculations would be repeated in the presence of different solvent environments using a polarizable continuum model (PCM). A range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, and water) should be considered.

Caption: Workflow for the theoretical prediction of electronic absorption spectra.

Expected Spectral Features

Based on the electronic structure of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, several key features are anticipated in its electronic absorption spectrum:

-

π → π* Transitions: The aromatic ring and the conjugated system involving the aldehyde group will give rise to intense π → π* transitions. The electron-donating morpholino group is expected to cause a bathochromic (red) shift in these transitions compared to unsubstituted benzaldehyde.

-

n → π* Transitions: The lone pair of electrons on the oxygen atom of the aldehyde group can be excited to an anti-bonding π* orbital, resulting in a weaker n → π* transition, typically observed at longer wavelengths than the π → π* transitions.

-

Intramolecular Charge Transfer (ICT): The presence of the electron-donating morpholino group and the electron-withdrawing aldehyde group is likely to induce an ICT character in the electronic transitions. This is expected to be particularly sensitive to solvent polarity.

Predicted Solvatochromic Effects

Solvatochromism refers to the change in the color of a solution when the solvent is changed. For a donor-acceptor substituted molecule like 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, the extent of solvatochromism provides information about the change in dipole moment upon electronic excitation.

-

Positive Solvatochromism: It is anticipated that the molecule will exhibit positive solvatochromism, meaning a bathochromic shift (to longer wavelengths) of the absorption maximum with increasing solvent polarity. This occurs when the excited state is more polar than the ground state, and is thus stabilized to a greater extent by polar solvents.

-

Hydrogen Bonding Effects: In protic solvents (e.g., ethanol, water), specific interactions such as hydrogen bonding with the hydroxyl and aldehyde groups can also influence the electronic spectra, potentially leading to further shifts in the absorption maxima.

Tabulated Predicted Spectral Data (Hypothetical)

The following table presents a hypothetical summary of predicted absorption maxima (λmax) for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in different solvents, based on the expected trends from TD-DFT calculations.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Transition Type |

| Hexane | 1.88 | ~320 | π → π* (ICT) |

| Chloroform | 4.81 | ~335 | π → π* (ICT) |

| Ethanol | 24.55 | ~350 | π → π* (ICT) |

| Water | 80.10 | ~365 | π → π* (ICT) |

Conclusion and Future Perspectives

This technical guide has outlined a plausible synthetic route and a robust theoretical framework for investigating the electronic absorption spectra of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde. The proposed synthesis via nucleophilic aromatic substitution offers a direct and efficient method for obtaining this compound. The theoretical analysis using TD-DFT is a powerful tool for predicting and understanding its photophysical properties, particularly its expected solvatochromic behavior arising from intramolecular charge transfer.

Future experimental work should focus on the successful synthesis and characterization of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, followed by a systematic study of its electronic absorption spectra in a wide range of solvents to validate the theoretical predictions. Such studies will not only provide fundamental insights into the structure-property relationships of substituted benzaldehydes but also pave the way for their application in the development of novel functional materials and bioactive molecules.

References

-

Hegazy, A. M., Haiba, N. S., Awad, M. K., Teleb, M., & Atlam, F. M. (2023). Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation. New Journal of Chemistry. [Link]

-

Stamatovska, V., Dimova, V., & Čolančevska-Ragenoviќ, K. (2006). Solvent effect on electronic absorption spectra of some N-aryl substituted dodekanamides. Journal of the Serbian Chemical Society, 71(6), 635-642. [Link]

-

PrepChem. Synthesis of 2-hydroxy-4-methylbenzaldehyde. [Link]

-

ResearchGate. Calculated UV-Vis spectra of different molecules at TD-DFT. [Link]

-

Chen, L., Yang, C., Li, S., & Qin, J. (2007). Synthesis and electronic absorption and fluorescence of 2-arylbenzothiazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(2), 317-322. [Link]

-

Nandy, R., & Sankararaman, S. (2010). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Beilstein Journal of Organic Chemistry, 6, 948-956. [Link]

-

Janim, B. M., et al. (2016). TD-DFT and DFT studies on geometry, spectral, thermal and NMR of N'-(di(pyridin-2-yl)methylene)-2-hydroxybenzohydrazide. Journal of Materials and Environmental Science, 7(9), 3447-3453. [Link]

-

Digital Commons @ BAU. (2020). SOLVENT EFFECTS ON THE ELECTRONIC ABSORPTION SPECTRA OF SOME ANALYTICAL INDICATORS. [Link]

-

Japanese Pharmacopoeia. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]

-

Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(8), 3449-3457. [Link]

-

Singh, P., et al. (2011). Synthesis, vibrational spectral and nonlinear optical studies of N-(4-hydroxy-phenyl)-2-hydroxybenzaldehyde-imine: a combined experimental and theoretical investigation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1475-1482. [Link]

-

Baliah, V., & Chellathurai, T. (1982). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(4), 311-316. [Link]

-

ResearchGate. Spectral overlap between the UV/vis absorption spectra of 4-NP analytes and the emission spectrum of 5. [Link]

-

ResearchGate. UV-Vis absorption spectra for the a amino acid-mixed salicylaldehyde ligands; and b cobalt(II) complexes derived from different amino acid-mixed ligands in ethanol (1.0 × 10–3 M) at 25 °C. [Link]

-

Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]

-

CrystEngComm. (2023). Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid-responsive multicolor luminescence. [Link]

-

ResearchGate. Quadrupolar donor-acceptor substituted oligo(phenylenevinylene)s - Synthesis and solvatochromism of the fluorescence. [Link]

-

New Journal of Chemistry. (2022). Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. [Link]

-

science-softCon. UV/Vis+ Photochemistry Database - List of substances. [Link]

Sources

- 1. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Novel Phosphoinositide 3-Kinase (PI3K) Inhibitor Scaffolds from 2-Hydroxy-4-morpholin-4-yl-benzaldehyde

Abstract

This application note provides a detailed technical guide for the synthesis of novel pharmaceutical scaffolds from the versatile building block, 2-Hydroxy-4-morpholin-4-yl-benzaldehyde. Leveraging the established importance of the morpholine moiety in potent phosphoinositide 3-kinase (PI3K) inhibitors, we present a synthetic strategy to generate advanced intermediates for the development of next-generation therapeutics targeting the PI3K signaling pathway. This document is intended for researchers, medicinal chemists, and drug development professionals.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The morpholine functional group is a key pharmacophore in a number of potent PI3K inhibitors, contributing to their high affinity and selectivity.[1][2][3] The well-characterized pan-class I PI3K inhibitor ZSTK474, for instance, features morpholine substituents that are crucial for its activity.[4]

2-Hydroxy-4-morpholin-4-yl-benzaldehyde is an attractive starting material for the synthesis of novel PI3K inhibitors. Its structure combines the beneficial morpholine group with a reactive benzaldehyde functionality, which can be readily elaborated to construct diverse molecular architectures. The ortho-hydroxyl group can also participate in key binding interactions with the target protein or be used as a synthetic handle for further modifications. This application note outlines a strategic approach to utilize this starting material for the synthesis of a library of potential PI3K inhibitors.

Strategic Approach: From Starting Material to PI3K Inhibitor Scaffold

Our synthetic strategy focuses on the elaboration of the aldehyde functional group of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde to introduce a heterocyclic core, a common feature in many kinase inhibitors. This approach is designed to be modular, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

The proposed synthetic workflow is depicted below:

Caption: Proposed workflow for the synthesis of PI3K inhibitor scaffolds.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the initial stages of the synthesis, focusing on the formation of a key intermediate.

Synthesis of (E)-2-((2-hydroxy-4-morpholinobenzylidene)amino)guanidine

This protocol details the condensation of the starting aldehyde with aminoguanidine to form a guanylhydrazone, a versatile intermediate for the synthesis of various nitrogen-containing heterocycles.

Materials:

| Reagent | Supplier | Grade |

| 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | Sigma-Aldrich | ≥98% |

| Aminoguanidine hydrochloride | Sigma-Aldrich | 99% |

| Sodium acetate | Sigma-Aldrich | Anhydrous, ≥99% |

| Ethanol | Fisher Chemical | Reagent Grade, 95% |

| Deionized Water | - | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Hydroxy-4-morpholin-4-yl-benzaldehyde (2.07 g, 10 mmol) and ethanol (40 mL).

-

Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

In a separate beaker, dissolve aminoguanidine hydrochloride (1.11 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in deionized water (10 mL).

-

Add the aqueous solution of aminoguanidine and sodium acetate dropwise to the ethanolic solution of the aldehyde over a period of 10 minutes with continuous stirring.

-

Upon addition, a precipitate may begin to form. Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Collect the precipitated product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

-

Dry the product under vacuum at 50 °C for 12 hours to yield the desired guanylhydrazone.

Expected Yield and Characterization:

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Yield | 85-95% |

| Melting Point | To be determined |

| ¹H NMR | Consistent with the formation of the guanylhydrazone product. |

| Mass Spec | [M+H]⁺ peak corresponding to the molecular weight of the product (265.3 g/mol ). |

Rationale and Mechanistic Insights

The condensation reaction between an aldehyde and a primary amine, such as aminoguanidine, proceeds via a nucleophilic addition-elimination mechanism to form a Schiff base (in this case, a guanylhydrazone). The ortho-hydroxyl group can influence the reactivity of the aldehyde and may participate in intramolecular hydrogen bonding, potentially stabilizing the product.

The resulting guanylhydrazone is a versatile intermediate. For example, it can undergo cyclization reactions with various reagents to form different heterocyclic systems, such as triazines or pyrimidines, which are common scaffolds in kinase inhibitors.[1] This modularity allows for the creation of a diverse library of compounds for screening against PI3K isoforms.

Downstream Synthesis and Generation of Diversity

The synthesized (E)-2-((2-hydroxy-4-morpholinobenzylidene)amino)guanidine can be further elaborated to generate a library of potential PI3K inhibitors. The following diagram illustrates a potential synthetic route to a triazine-based scaffold.

Caption: Elaboration of the guanylhydrazone intermediate to a triazine scaffold.

Conclusion

2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a highly valuable and versatile starting material for the synthesis of novel compounds targeting the PI3K signaling pathway. The presence of the morpholine moiety provides a strong rationale for its use in developing potential cancer therapeutics. The synthetic protocols and strategies outlined in this application note offer a clear and efficient pathway to generate a library of diverse molecular scaffolds for further biological evaluation. The modular nature of the proposed synthesis allows for extensive SAR studies to optimize potency and selectivity against various PI3K isoforms.

References

-

Title: Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde Source: Molecules URL: [Link]

-

Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: Molecules URL: [Link]

-

Title: Medicinal chemistry of 2,2,4-substituted morpholines Source: Medicinal Chemistry Research URL: [Link]

-

Title: Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms Source: Molecules URL: [Link]

-

Title: Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source: Frontiers in Chemistry URL: [Link]

Sources

- 1. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Synthesis of Bio-active Hydrazone Derivatives from 2-Hydroxy-4-morpholin-4-yl-benzaldehyde

This technical guide provides a comprehensive overview of the reaction conditions for the synthesis of hydrazone derivatives from 2-Hydroxy-4-morpholin-4-yl-benzaldehyde and various hydrazines. This class of compounds is of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and potential applications as functional materials.[1][2][3][4] This document outlines the fundamental reaction mechanism, presents detailed experimental protocols, and discusses the influence of various reaction parameters on the synthesis.

Introduction to Hydrazone Synthesis

Hydrazones are a class of organic compounds characterized by the C=N-NH- functional group. They are typically formed through the condensation reaction of a carbonyl compound (an aldehyde or a ketone) with a hydrazine.[5][6] The resulting hydrazone derivatives of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde are of particular interest due to the presence of the morpholino and hydroxyl moieties, which can enhance their biological activity and chelating properties. These compounds have been investigated for a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][7]

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of a hydrazone from an aldehyde and a hydrazine proceeds via a two-step nucleophilic addition-elimination mechanism.[8]

Step 1: Nucleophilic Addition

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the 2-Hydroxy-4-morpholin-4-yl-benzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[8]

Step 2: Dehydration

The carbinolamine intermediate is generally unstable and undergoes dehydration (the elimination of a water molecule) to form a stable C=N double bond, yielding the final hydrazone product. This step is often catalyzed by the presence of an acid, which protonates the hydroxyl group, making it a better leaving group.[8]

Figure 1: General mechanism of hydrazone formation.

Experimental Protocols

The successful synthesis of hydrazones from 2-Hydroxy-4-morpholin-4-yl-benzaldehyde can be achieved under various conditions. The choice of solvent, catalyst, and temperature can significantly influence the reaction rate and yield. Below are three representative protocols.

Protocol 1: Acid-Catalyzed Condensation in Ethanol

This is a widely used and generally efficient method for the synthesis of hydrazones.

Materials:

-

2-Hydroxy-4-morpholin-4-yl-benzaldehyde

-

Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol (reagent grade)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in a suitable volume of ethanol.

-

Add 1 to 1.1 equivalents of the desired hydrazine derivative to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven.

Protocol 2: Catalyst-Free Reaction in Refluxing Methanol

For some reactive hydrazines, a catalyst may not be necessary.

Materials:

-

2-Hydroxy-4-morpholin-4-yl-benzaldehyde

-

Hydrazine derivative

-

Methanol (reagent grade)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve 1 equivalent of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde and 1 equivalent of the hydrazine in methanol in a round-bottom flask.

-

Heat the mixture to reflux with stirring.[9]

-

Monitor the reaction by TLC. The reaction time may be longer compared to the catalyzed method.

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product by filtration or by removing the solvent under reduced pressure.

-

Wash the collected solid with a small amount of cold methanol and dry.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.

Materials:

-

2-Hydroxy-4-morpholin-4-yl-benzaldehyde

-

Hydrazine derivative

-

Ethanol or another suitable microwave-safe solvent

-

Microwave-safe reaction vessel with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

In a microwave-safe vessel, mix 1 equivalent of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde and 1 equivalent of the hydrazine in a minimal amount of ethanol.[8]

-

A catalytic amount of an acid or a desiccant like anhydrous sodium acetate can be added.[8]

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture for a short period (e.g., 2-10 minutes) at a controlled temperature (e.g., 80-120 °C).

-

After the reaction, cool the vessel to room temperature.

-

Transfer the mixture to a beaker and isolate the product, which may precipitate.

-

Filter, wash with cold ethanol, and dry the product.

Comparative Data of Reaction Conditions

| Protocol | Catalyst | Solvent | Temperature | Typical Reaction Time | Yield |

| 1 | Glacial Acetic Acid | Ethanol | Reflux (~78 °C) | 2-4 hours | High |

| 2 | None | Methanol | Reflux (~65 °C) | 4-8 hours | Moderate to High |

| 3 | Optional (Acid/Desiccant) | Ethanol | 80-120 °C | 2-10 minutes | High to Excellent |

Characterization of Products

The synthesized hydrazone derivatives should be characterized to confirm their structure and purity.

-

Melting Point: To determine the purity of the crystalline solid.

-

Spectroscopy:

-

FT-IR: To confirm the formation of the C=N imine bond (typically appearing around 1600-1650 cm⁻¹) and the presence of N-H and O-H stretching vibrations.[7]

-

¹H NMR and ¹³C NMR: To elucidate the detailed molecular structure. The disappearance of the aldehyde proton signal and the appearance of a new imine proton signal are key indicators of a successful reaction.[7][10]

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Experimental Workflow

Figure 2: A generalized experimental workflow for hydrazone synthesis.

Safety Precautions

-

Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[6][9]

-

Anhydrous hydrazine can be explosive. It is recommended to use hydrazine hydrate.[9][11]

-

Exercise caution when heating organic solvents.

Conclusion

The synthesis of hydrazones from 2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a versatile and straightforward process. By selecting the appropriate reaction conditions—be it conventional heating with or without a catalyst, or modern microwave-assisted methods—researchers can efficiently produce a diverse library of these potentially bioactive compounds for further investigation in drug development and other scientific disciplines.

References

-

Taylor & Francis. (2012, May 1). Protection and deprotection chemistry catalyzed by zirconium oxychloride octahydrate (ZrOCl2·8H2O). Retrieved from [Link]

-

Semantic Scholar. (2014, July 1). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Retrieved from [Link]

-

RSC Publishing. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

-

RSC Publishing. Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl–olefin metathesis. Retrieved from [Link]

-

MDPI. (2022, November 25). Hydrazone derivatives in agrochemical discovery and development. Retrieved from [Link]

-

PMC. (2025, February 22). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Retrieved from [Link]

-

ACS Publications. (2023, February 3). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives | The Journal of Organic Chemistry. Retrieved from [Link]

-

PMC. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

-

Quora. (2018, March 19). What happens when benzaldehyde is treated with hydrazine? Retrieved from [Link]

-

The Pharmaceutical and Chemical Journal. Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]

-

Science of Synthesis. Product Class 17: Hydrazones. Retrieved from [Link]

-

OMICS International. (2017, December 31). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Retrieved from [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]

-

PMC. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Retrieved from [Link]

-

SpringerLink. (2022, July 16). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Retrieved from [Link]

-

MDPI. (2022, November 7). Novel Polyhydroquinoline-Hydrazide-Linked Schiff's Base Derivatives: Multistep Synthesis, Antimicrobial, and Calcium-Channel-Blocking Activities. Retrieved from [Link]

-

Journal of the Chemical Society of Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2023, July 15). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. Retrieved from [Link]

-

Medires Publishing. (2024, April 30). Pharmacy and Drug Development Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

ResearchGate. (2015, December 15). 2-Hydroxybenzaldehyde (2-phenylquinazolin-4-yl)hydrazones and their Zn II complexes: Synthesis and photophysical properties. Retrieved from [Link]

Sources

- 1. Hydrazone derivatives in agrochemical discovery and development [html.rhhz.net]

- 2. tpcj.org [tpcj.org]

- 3. omicsonline.org [omicsonline.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. quora.com [quora.com]

- 7. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

2-Hydroxy-4-morpholin-4-yl-benzaldehyde as a ligand in coordination chemistry

Topic: 2-Hydroxy-4-morpholin-4-yl-benzaldehyde as a Ligand in Coordination Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Dual-Function Scaffold: From Kinase Inhibition to Schiff Base Coordination Chemistry [1]

Executive Summary

2-Hydroxy-4-morpholin-4-yl-benzaldehyde (also known as 4-morpholinosalicylaldehyde or IC60211 ) represents a critical chemical scaffold in both medicinal chemistry and coordination complex synthesis. Structurally, it combines a phenolic hydroxyl group and an aldehyde moiety in an ortho arrangement, facilitating robust chelation, while the para-morpholine group acts as an electron-donating auxiliary that modulates solubility and electronic properties.

This guide details the protocols for:

-

Ligand Synthesis: The Vilsmeier-Haack formylation of 3-morpholinophenol.

-

Direct Biological Application: Utilization of the molecule as a potent DNA-PK inhibitor.[2]

-

Coordination Chemistry: Derivatization into Schiff base ligands and subsequent transition metal complexation (Cu, Ni, Zn).[3]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 2-Hydroxy-4-(morpholin-4-yl)benzaldehyde |

| CAS Number | 1196-72-1 |

| Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | Yellow to light brown crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water |

| pKa (Predicted) | ~7.5 (Phenolic OH) |

| Key Bio-Activity | DNA-PK Inhibitor (IC₅₀ = 430 nM) |

Protocol A: Ligand Synthesis (Vilsmeier-Haack Formylation)

Note: While commercially available, in-house synthesis allows for structural modification. This protocol yields the target aldehyde from 3-morpholinophenol.

Reagents Required

-

3-Morpholinophenol (Starting material)

-

Phosphorus Oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium Acetate (sat. aq.)

Step-by-Step Methodology

-

Vilsmeier Reagent Formation: